1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane
CAS No.: 153429-47-1
Cat. No.: VC21107409
Molecular Formula: C18H32
Molecular Weight: 248.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153429-47-1 |
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Molecular Formula | C18H32 |
Molecular Weight | 248.4 g/mol |
IUPAC Name | 1-butyl-4-(4-ethenylcyclohexyl)cyclohexane |
Standard InChI | InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h4,15-18H,2-3,5-14H2,1H3 |
Standard InChI Key | HNJLLLQZSIESBM-UHFFFAOYSA-N |
SMILES | CCCCC1CCC(CC1)C2CCC(CC2)C=C |
Canonical SMILES | CCCCC1CCC(CC1)C2CCC(CC2)C=C |
Introduction
Chemical Identity and Basic Information
1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane is cataloged in chemical databases with the PubChem CID 19702460 . This compound belongs to the broader class of bicyclohexyl derivatives, which are characterized by two cyclohexane rings joined through a carbon-carbon bond. The molecular formula of this compound is C₁₈H₃₂, indicating a total of 18 carbon atoms and 32 hydrogen atoms in its structure . While specific information about this exact compound is limited in current literature, its structure and properties can be partially inferred from similar compounds and general principles of organic chemistry.
Naming and Nomenclature
The compound follows IUPAC nomenclature rules for naming organic compounds with multiple ring structures. The primary name "1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane" indicates:
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A cyclohexane as the parent structure
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A butyl group (C₄H₉) attached at position 1
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Another cyclohexyl group (with an ethenyl substituent) attached at position 4
The alternative name "(trans,trans)-4-Butyl-4'-ethenyl-1,1'-bicyclohexyl" provides additional stereochemical information, specifying that both substituents (the butyl and ethenyl groups) are in the trans configuration relative to their respective cyclohexane rings .
Structural Features and Molecular Characteristics
The molecular structure of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane consists of two cyclohexane rings joined at a single carbon-carbon bond. The first cyclohexane ring has a butyl (C₄H₉) chain attached at position 1, while the second cyclohexane ring contains an ethenyl (vinyl, CH₂=CH-) group at position 4. This arrangement creates a relatively complex hydrocarbon with multiple stereoisomeric possibilities.
Stereochemistry and Conformational Analysis
The compound name indicates a specific stereochemical arrangement described as (trans,trans) . This designation refers to:
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The butyl group being in a trans position relative to the second cyclohexane ring
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The ethenyl group being in a trans position relative to the first cyclohexane ring
Cyclohexane rings typically adopt a chair conformation, which is the most energetically favorable arrangement. In this conformation, substituents can occupy either axial or equatorial positions. Larger substituents like butyl groups generally prefer the equatorial position to minimize steric interactions, suggesting that the butyl group in this compound likely occupies an equatorial position when the ring is in its chair conformation.
Physical Properties
While specific experimental data for 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane is limited in the provided sources, certain physical properties can be estimated based on its structure and comparison with similar compounds.
Molecular Weight and Basic Properties
Table 1: Estimated Physical Properties of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane
The compound's significant hydrocarbon character, with 18 carbon atoms and minimal functional groups, suggests it would have properties typical of high molecular weight hydrocarbons, including low water solubility and good solubility in non-polar organic solvents. By comparison, the related compound 1-butyl-4-ethylcyclohexane (C₁₂H₂₄) has a reported molecular weight of 168.32 g/mol and exhibits similar solubility patterns .
Spectroscopic Properties
The spectroscopic profile of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane would feature characteristic patterns:
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In ¹H NMR spectroscopy:
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Signals for the vinyl protons of the ethenyl group would appear at approximately 5.0-6.0 ppm
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The cyclohexyl protons would produce complex multiplets in the 1.0-2.0 ppm region
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The butyl chain would show characteristic patterns with methyl signals around 0.9 ppm
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In ¹³C NMR spectroscopy:
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The vinyl carbon signals would appear in the 110-140 ppm range
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The cyclohexyl carbons would show signals in the 25-45 ppm region
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In IR spectroscopy:
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A characteristic C=C stretching band from the ethenyl group around 1640-1680 cm⁻¹
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C-H stretching bands around 2850-2950 cm⁻¹
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Chemical Properties and Reactivity
The chemical behavior of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane is primarily determined by the presence of the ethenyl (vinyl) group, which represents the most reactive site in the molecule.
Reactivity of the Ethenyl Group
The ethenyl group can participate in various addition reactions typical of alkenes:
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Hydrogenation: The ethenyl group can undergo catalytic hydrogenation to form the corresponding ethyl derivative.
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Halogenation: Addition of halogens (Cl₂, Br₂) across the double bond can occur readily.
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Hydration: In the presence of acid catalysts, the ethenyl group can undergo hydration to form an alcohol derivative.
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Polymerization: The ethenyl group makes the compound potentially suitable for polymerization reactions, either alone or as a co-monomer.
Stability and Oxidation Properties
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Epoxidation of the double bond
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Oxidative cleavage to form carbonyl compounds
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Free-radical oxidation under prolonged exposure to air and light
Analytical Detection and Characterization
Various analytical techniques would be suitable for detecting and characterizing 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane in research and quality control settings.
Chromatographic Methods
Gas Chromatography (GC) would be particularly suitable for analyzing this compound due to its relatively low polarity and volatility considerations. When coupled with Mass Spectrometry (GC-MS), characteristic fragmentation patterns would likely include:
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Molecular ion at m/z ≈ 248
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Fragment ions from cleavage of the butyl chain
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Characteristic fragments from the bicyclohexyl core structure
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Fragments related to the loss of the ethenyl group
High-Performance Liquid Chromatography (HPLC) with appropriate non-polar stationary phases could also be used for separation and analysis, particularly for mixtures containing this compound and related derivatives.
Spectroscopic Identification
Comprehensive spectroscopic analysis would typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy, highlighting the C=C stretching vibration
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UV-Visible spectroscopy, although absorption would be minimal due to limited conjugation
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Mass spectrometry for molecular weight confirmation and structural elucidation
Research Gaps and Future Directions
Current research literature appears to have limited information on 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane, suggesting several potential areas for future investigation:
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Comprehensive physical property determination through experimental measurements
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Detailed stereochemical analysis of different isomers and their properties
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Exploration of novel synthetic routes with improved yields and stereoselectivity
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Investigation of potential applications in emerging materials science fields
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Evaluation of structure-property relationships in comparison with related bicyclohexyl derivatives
Comparative Analysis with Related Compounds
Table 2: Comparison of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane with Related Compounds
This comparative analysis highlights the structural diversity within the cyclohexane derivative family and illustrates how modifications to the basic structure can result in compounds with different physical properties and potential applications.
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